N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide

Antimicrobial Structure-Activity Relationship Medicinal Chemistry

Halogenated acetamide SAR studies often suffer from positional isomer ambiguity. N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide (CAS 1354954-01-0) provides a defined ortho-bromo-2-oxoethyl scaffold distinct from para/meta analogs and simpler N-phenyl chloroacetamides. - Ortho-bromo & 2-oxoethyl linker enhance electrophilicity for nucleophilic displacement-ideal for thiazole/imidazole library synthesis. - Enables unambiguous SAR against S. aureus/MRSA; supports QSAR model refinement with positional isomer controls. - 95% purity, batch-certified; available mg to g scale for hit-to-lead optimization.

Molecular Formula C10H9BrClNO2
Molecular Weight 290.54 g/mol
CAS No. 1354954-01-0
Cat. No. B1423555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide
CAS1354954-01-0
Molecular FormulaC10H9BrClNO2
Molecular Weight290.54 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CNC(=O)CCl)Br
InChIInChI=1S/C10H9BrClNO2/c11-8-4-2-1-3-7(8)9(14)6-13-10(15)5-12/h1-4H,5-6H2,(H,13,15)
InChIKeyKJGWEZXIHHTHHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide: Overview & Differentiation


N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide (CAS 1354954-01-0) is a halogenated aromatic amide characterized by a 2-bromophenyl group, an oxoethyl linker, and a chloroacetamide moiety . With a molecular formula of C10H9BrClNO2 and a molecular weight of 290.54 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research . Its structural features—specifically the ortho-bromo substitution and the 2-oxoethyl spacer—differentiate it from simpler N-phenyl chloroacetamides and para-substituted analogs, potentially influencing both synthetic reactivity and biological activity .

N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide: Why Substitution Fails


Chloroacetamide derivatives are not interchangeable due to the profound impact of substituent position and linker structure on both chemical reactivity and biological activity. A comprehensive study of twelve N-(substituted phenyl)-2-chloroacetamides demonstrated that antimicrobial efficacy varies significantly with the position of substituents on the phenyl ring, with ortho, meta, and para isomers exhibiting distinct activity profiles [1]. Furthermore, the presence of the 2-oxoethyl linker in N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide introduces an additional carbonyl group absent in simpler N-phenyl chloroacetamides (e.g., N-(2-bromophenyl)-2-chloroacetamide), which can alter electrophilicity, hydrogen-bonding capacity, and metabolic stability. Substituting the ortho-bromo-2-oxoethyl scaffold with a para-bromo isomer (e.g., N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide) or a non-brominated analog (e.g., 2-chloro-N-(2-oxo-2-phenylethyl)acetamide) may lead to divergent synthetic outcomes and biological readouts, underscoring the need for compound-specific procurement.

N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide: Quantitative Differentiation


Ortho-Bromo Substitution: Antimicrobial Activity Potential

In a QSAR-guided antimicrobial screening of N-(substituted phenyl)-2-chloroacetamides, the position of bromine substitution on the phenyl ring was found to critically influence activity against Gram-positive bacteria and yeast. N-(3-bromophenyl)-2-chloroacetamide exhibited high activity, while the study's findings indicate that ortho-substituted analogs (such as the target compound) may display distinct lipophilicity and membrane penetration profiles compared to para-substituted derivatives [1]. Although direct head-to-head data for N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide is not available in primary literature, class-level inference suggests that the ortho-bromo configuration, combined with the 2-oxoethyl linker, may yield a unique SAR fingerprint relative to para-bromo isomers (e.g., N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloroacetamide) and non-brominated analogs (e.g., 2-chloro-N-(2-oxo-2-phenylethyl)acetamide).

Antimicrobial Structure-Activity Relationship Medicinal Chemistry

2-Oxoethyl Linker: Enhanced Electrophilic Reactivity

The presence of the 2-oxoethyl group in N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide introduces an additional carbonyl adjacent to the amide nitrogen, increasing the electrophilic character of the chloroacetamide moiety. This structural feature distinguishes it from simpler N-(2-bromophenyl)-2-chloroacetamide (CAS 6090-78-4), which lacks the oxoethyl spacer [1]. The enhanced electrophilicity can facilitate nucleophilic substitution reactions with amines, thiols, and other nucleophiles, enabling the synthesis of more complex heterocyclic scaffolds .

Organic Synthesis Building Block Electrophilicity

Ortho-Bromo vs. Para-Bromo: Lipophilicity Modulation

QSAR analysis of N-(substituted phenyl)-2-chloroacetamides revealed that lipophilicity (logP) is a key determinant of antimicrobial activity, with halogenated para-substituted compounds showing high membrane permeability [1]. Ortho-substituted bromo analogs, such as the target compound, are expected to exhibit different steric and electronic effects, potentially leading to altered logP values and bioavailability profiles. While direct logP measurements for N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide are not publicly available, the ortho-bromo configuration is known to influence molecular conformation and intermolecular interactions differently than para-substitution.

Lipophilicity QSAR Drug Design

N-[2-(2-bromophenyl)-2-oxoethyl]-2-chloroacetamide: Procurement & Applications


Antimicrobial Lead Scaffold

Utilize this compound as a starting material to explore the SAR of ortho-bromo-2-oxoethyl chloroacetamides against Gram-positive bacteria (S. aureus, MRSA). The class-level antimicrobial activity of chloroacetamides [1] supports its use in generating focused libraries for hit-to-lead optimization.

Electrophilic Building Block for Heterocycles

Employ the enhanced electrophilicity conferred by the 2-oxoethyl linker to perform nucleophilic substitution reactions with amines, thiols, or carbanions, enabling the synthesis of thiazoles, imidazoles, and other nitrogen- or sulfur-containing heterocycles [1].

QSAR Model Probe: Lipophilicity & Activity

Use this ortho-bromo derivative to test and refine QSAR models that predict the impact of substituent position on lipophilicity, membrane permeability, and antimicrobial activity. Comparative studies with para-bromo isomers can delineate the role of steric and electronic effects [1].

Technical Documentation Hub

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